Stemphol
Description
Contextualization within Dialkylresorcinol Derivatives
Stemphol is chemically classified as a dialkylresorcinol. nih.gov This places it within a larger family of phenolic lipids characterized by a 1,3-dihydroxybenzene (resorcinol) core with two alkyl chains. The general structure of 2,5-dialkylresorcinols is a recognized motif in natural products, particularly those derived from microorganisms. nih.gov The specific alkyl substituents on the resorcinol (B1680541) ring define the individual compounds within this class, such as this compound (2-butyl-5-pentylbenzene-1,3-diol). tandfonline.comcdnsciencepub.com Natural products featuring a phloroglucinol (B13840) motif, a structure related to resorcinols, represent a major class of secondary metabolites with a wide array of biological activities. rsc.org The study of these compounds, including their synthesis and biological function, is an active area of chemical research. rsc.org
Significance as a Fungal Secondary Metabolite in Academic Inquiry
This compound is a secondary metabolite produced by various species of fungi. cdnsciencepub.comnih.govfrontiersin.org Secondary metabolites are compounds that are not essential for the primary growth, development, or reproduction of the organism but often play a crucial role in environmental interactions and survival. frontiersin.orgnih.gov Fungi are a prolific source of such compounds, which have led to the development of numerous pharmaceuticals. nih.govuni-bonn.de
This compound has been isolated from several fungal species belonging to the genus Stemphylium (teleomorph Pleospora), including plant pathogenic, endophytic, and saprophytic species. nih.govresearchgate.net Researchers have successfully isolated this compound and its derivatives from various environments, including from fungi associated with marine life and plants. nih.govnih.gov For instance, it has been identified in Stemphylium botryosum, Stemphylium majusculum, and from a marine fungus, Pleospora sp., derived from the gut of a marine isopod. nih.govnih.gov Endophytic fungi, which live within plant tissues, are also a noted source, with Stemphylium globuliferum and Stemphylium sp. 33231 being examples. uni-bonn.denih.gov
The academic significance of this compound stems largely from its diverse and potent biological activities. This has made it a subject of intense investigation for its potential applications.
Table 1: Fungal Sources of this compound and its Derivatives
| Fungal Species | Environment/Source | Isolated Compound(s) | Reference(s) |
|---|---|---|---|
| Pleospora sp. (PO4) | Gut of marine isopod Ligia oceanica | This compound, Pleosporols A-D, Stemfolones | nih.gov |
| Stemphylium sp. 33231 | Mangrove endophyte | This compound, this compound A, this compound B | nih.gov |
| Stemphylium globuliferum | Marine alga Petalonia zosterifolia | This compound | uni-bonn.de |
| Stemphylium botryosum | Oilseed rape | This compound | nih.gov |
| Stemphylium majusculum | N/A | This compound | nih.gov |
Scope of Current Research Paradigms and Future Directions
Current research on this compound is multifaceted, primarily focusing on the isolation of new derivatives, structural elucidation, and the evaluation of biological activities. nih.govnih.gov A significant area of investigation is its antimicrobial properties. Studies have demonstrated that this compound and its sulfated derivatives exhibit potent antibacterial activity against various pathogenic bacteria. nih.gov For example, this compound has shown antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value of 4 μg/ml. uni-bonn.de Its derivatives have also displayed strong activity against Staphylococcus epidermidis. nih.gov
Another key research paradigm is the exploration of this compound's anticancer potential. Research has shown that it can disrupt calcium homeostasis in cancer cells, leading to a form of programmed cell death. cdnsciencepub.comresearchgate.net
Table 2: Reported Biological Activities of this compound
| Activity | Target Organism/Cell Line | Measurement (MIC/IC50) | Reference(s) |
|---|---|---|---|
| Antibacterial | Methicillin-resistant Staphylococcus aureus | MIC: 4 μg/ml | uni-bonn.de |
| Antibacterial | Staphylococcus simulans | MIC: 4 μg/ml | uni-bonn.de |
| Antibacterial | Enterococcus faecium | MIC: 16 μg/ml | uni-bonn.de |
| Antibacterial | Klebsiella pneumoniae subsp. ozeanae | MIC: 64 μg/ml | uni-bonn.de |
| Antifungal | Candida albicans | MIC: 4 μg/ml | uni-bonn.de |
| Antiparasitic | Trypanosoma brucei rhodesiense | IC50: 0.18 μg/ml | uni-bonn.de |
| Antiparasitic | Leishmania donovani | IC50: 0.30 μg/ml | uni-bonn.de |
| Phytotoxicity | Oilseed rape cells | LD50: 8.4 µM | nih.gov |
Future research is poised to build upon these findings. The potent bioactivities of this compound and its derivatives position them as promising lead structures for further pharmacological research and the development of new drugs. uni-bonn.de Understanding the biosynthetic pathways of this compound could facilitate the use of synthetic biology techniques to engineer novel bioactive compounds. mdpi.com As the field of fungal research advances, driven by post-genomic technologies, there is an increasing opportunity to discover and characterize novel fungal metabolites like this compound, paving the way for personalized medicine and new therapeutic agents. nih.govnih.gov The exploration of the fungal kingdom continues to present opportunities for novel medicines and enzymes to address global health challenges. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pleosporols A-D |
| Stemfolones |
| This compound A |
| This compound B |
| This compound Galactoside |
| 2-butyl-5-pentylbenzene-1,3-diol |
| Phloroglucinol |
| 2-hexyl-5-propyl-alkylresorcinol |
| Pyrrolnitrin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-8-12-10-14(16)13(9-6-4-2)15(17)11-12/h10-11,16-17H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZVTNRWOQFMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198982 | |
| Record name | Stemphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50982-33-7, 70680-20-5 | |
| Record name | Stemphol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC179487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stemphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies
Fungal Bioprospecting and Strain Identification
Stemphol has been identified and isolated from a diverse range of fungal sources, including various Stemphylium species and endophytic fungi.
This compound was initially isolated from Stemphylium majusculum E.G. Simmons. researchgate.netcdnsciencepub.comnih.govscienceopen.comresearchgate.netscholaris.caresearchgate.net Subsequent research has confirmed its production by other Stemphylium species. It has been isolated from Stemphylium herbarum E.G. Simmons in in vitro cultures. researchgate.netcdnsciencepub.comscienceopen.comscholaris.catandfonline.com Stemphylium botryosum Wallr., a pathogen of oilseed rape (Brassica napus), has also been found to produce this compound when cultured on rice. researchgate.netcdnsciencepub.comscienceopen.comresearchgate.netscholaris.cadtu.dknih.govmdpi.comresearcherslinks.com Furthermore, Stemphylium lycopersici (Enjoji) W. Yamam, a postharvest spoiler of fresh tomatoes, has been identified as a producer of this compound on tomato. researchgate.netcdnsciencepub.comscienceopen.comresearchgate.netscholaris.caacs.orgunlp.edu.ar
The production yield of this compound can vary significantly depending on the fungal species and the culture medium used. For instance, an isolate of S. majusculum (strain no. 135459) showed considerably higher yields compared to S. botryosum isolates. researchgate.netnih.gov
Table 1: this compound Production by Select Stemphylium Species on Various Media
| Fungal Species | Culture Medium | This compound Yield (approx.) | Source |
| S. botryosum | Rice | 15.0 to 98.4 mg/kg | researchgate.netnih.govresearcherslinks.com |
| S. botryosum | Czapek Dox (CD) liquid medium | 0.12 to 0.31 mg/L | researchgate.netnih.govresearcherslinks.com |
| S. botryosum | Potato-dextrose (PD) broth | 0.37 to 1.47 mg/L | researchgate.netnih.govresearcherslinks.com |
| S. majusculum | Czapek Dox (CD) | 22.8 mg/L | researchgate.netnih.gov |
| S. majusculum | Potato-dextrose (PD) | 535.3 mg/L | researchgate.netnih.gov |
| S. majusculum | Rice | 548 mg/kg | researchgate.netnih.gov |
Beyond phytopathogenic species, this compound has also been found in endophytic fungi. The tropical endophytic fungus Gaeumannomyces amomi BCC4066, isolated from the healthy pseudostem of ginger (Alpinia malaccensis), is known to produce this compound. researchgate.netcdnsciencepub.comscienceopen.comresearchgate.netresearchgate.netnih.govresearchgate.netuum.edu.my Additionally, a marine fungus, Pleospora sp. (PO4), isolated from the gut of the marine isopod Ligia oceanica, has yielded this compound derivatives, alongside this compound itself. tandfonline.com Pleospora herbarum, which is the teleomorph (sexual stage) of Stemphylium botryosum, also produces this compound. scienceopen.comresearchgate.nettandfonline.comdtu.dkmdpi.com
The genus Stemphylium encompasses plant pathogenic, endophytic, and saprophytic species with a global distribution. researchgate.netcdnsciencepub.com These fungi are frequently associated with decaying vegetation. csic.es The specific ecological niche and the substrate on which the fungus grows can influence this compound production. For instance, S. botryosum was isolated from oilseed rape, and S. lycopersici was found as a postharvest spoiler on fresh tomatoes. researchgate.netcdnsciencepub.comscienceopen.comresearchgate.netnih.govacs.orgunlp.edu.ar The amount of this compound produced by fungal cultures is influenced by the fungal species, the specific culture media, and the duration of culture storage. researchgate.net In liquid cultures, a significant portion of this compound (approximately 95%) is typically found within the mycelium. researchgate.netnih.gov Furthermore, exposing cultures to near UV light has been observed to slightly enhance toxin production compared to growth in darkness. researchgate.netnih.gov
Extraction and Purification Techniques
The isolation of this compound from fungal cultures involves a series of extraction and purification steps designed to separate the compound from the complex mixture of fungal metabolites.
A common initial step in the isolation of this compound is solvent extraction. Ethyl acetate (B1210297) is a frequently employed solvent for this purpose due to its favorable properties, including relatively low toxicity, high volatility, and its ability to dissolve a wide range of organic substances. ontosight.ai this compound has been successfully isolated from the ethyl acetate extract of fungal cultures. researchgate.netnih.govresearchgate.net In some methodologies, fungal mycelia and cultured nutrient agar (B569324) are macerated with acetone (B3395972), and the resulting acetone extracts are concentrated to an aqueous residue, which is then repeatedly extracted with ethyl acetate, often at a specific pH (e.g., pH 10.0). tandfonline.com For instance, in the case of Stemphylium lycopersici, agar plugs from fungal colonies can be extracted by sonication using ethyl acetate containing 1% formic acid. unlp.edu.ar Following extraction, the ethyl acetate filtrate is typically dried using a rotary evaporator. uoguelph.ca
Following solvent extraction, various chromatographic methods are utilized for the purification of this compound. Chromatographic separation techniques, such as silica (B1680970) gel chromatography and High-Performance Liquid Chromatography (HPLC), are essential for isolating the pure compound from other co-extracted metabolites.
Silica gel chromatography, which leverages silica gel as a stationary phase, is a widely used technique for separating compounds based on their polarity. epa.govnacalai.com Purification can be achieved through column chromatography over Sephadex, followed by silica gel chromatography, often using solvents like dichloromethane (B109758) (CH₂Cl₂). scienceopen.comresearchgate.net Elution with solvent systems such as n-hexane/ethyl acetate with increasing polarity gradients (e.g., from 90:10 to 60:40 v/v) is common, sometimes followed by elution with 100% acetone. csic.es
HPLC is another powerful technique employed for both analytical and preparative purification of this compound. uoguelph.ca Semi-preparative reverse-phase HPLC, often utilizing a C18 column and a gradient of acetonitrile (B52724) (ACN) in water, has been successfully used for the purification of this compound and its derivatives. mdpi.com HPLC analysis typically involves a reverse-phase column (e.g., Zorbax-XDB C18) with a methanol/water solvent system and detection at specific wavelengths (e.g., 215 nm). uoguelph.ca
Biosynthetic Pathways and Genetic Regulation
Polyketide Synthase (PKS) Mediated Biosynthesis
The biosynthesis of Stemphol is initiated through a polyketide pathway, a common route for the production of a wide array of fungal secondary metabolites. mdpi.com Polyketide synthases (PKSs) are the key enzymes in this process, catalyzing the iterative condensation of small carboxylic acid units to form a polyketide chain.
While direct experimental evidence specifically for this compound is still emerging, the biosynthesis of structurally similar fungal resorcinols often involves Type III polyketide synthases (T3PKSs). nih.govnih.gov These are relatively simple, homodimeric enzymes that catalyze the formation of polyketide chains from acyl-CoA precursors without the need for an acyl carrier protein (ACP) domain, a hallmark of Type I and Type II PKSs. nih.gov Fungal genomes have been found to harbor a significant number of T3PKS genes, suggesting their broad importance in fungal secondary metabolism. nih.gov The involvement of a T3PKS in this compound biosynthesis is therefore a strong possibility, awaiting definitive genetic and biochemical confirmation.
Bacterial dialkylresorcinols, while structurally related to this compound, are synthesized via a distinct biosynthetic mechanism. In bacteria, the biosynthesis of these compounds is often initiated by a Type III PKS that utilizes fatty acyl-CoA starter units and malonyl-CoA extender units. nih.gov While the core catalytic machinery shares similarities, the specific enzymes and the regulation of the biosynthetic gene clusters can differ significantly between fungal and bacterial systems. The precise mechanistic distinctions between the synthesis of this compound and bacterial dialkylresorcinols, particularly in terms of precursor selection and cyclization reactions, represent an area ripe for further investigation.
The assembly of the this compound backbone requires specific starter and extender units. While the exact precursors for this compound have not been definitively identified, studies on other fungal polyketides suggest the utilization of short-chain fatty acyl-CoAs as starter units and malonyl-CoA as the primary extender unit. The hypothesis that β-ketocaprylic acids or their derivatives serve as precursors in the this compound pathway is plausible, given the structural features of the final molecule. Elucidating the precise nature of these precursor molecules is a critical step in fully understanding the biosynthetic pathway.
Genomic and Transcriptomic Approaches to Pathway Elucidation
Modern genomic and transcriptomic techniques are powerful tools for unraveling the genetic basis of secondary metabolite production. These approaches allow for the identification of the genes responsible for biosynthesis and the study of how their expression is controlled.
In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). mdpi.comnih.govnih.gov These clusters typically contain the core PKS gene, as well as genes encoding tailoring enzymes (e.g., oxidoreductases, methyltransferases) that modify the polyketide backbone to produce the final natural product. mdpi.com Bioinformatic analysis of fungal genomes, including those of Stemphylium species, has revealed the presence of numerous putative secondary metabolite BGCs. plos.org The identification and functional characterization of the specific BGC responsible for this compound production is a key objective for researchers in this field.
| Component | Function |
| Core PKS gene | Catalyzes the assembly of the polyketide backbone. |
| Tailoring enzymes | Modify the polyketide backbone through oxidation, methylation, etc. |
| Transporter genes | May be involved in the secretion of the final product. |
| Regulatory genes | Control the expression of the other genes within the cluster. |
| A typical fungal biosynthetic gene cluster (BGC) for a polyketide secondary metabolite. |
Factors Influencing Biosynthesis in Fungal Cultures
The production of the polyketide-derived metabolite this compound in fungal cultures is not static; it is a dynamic process significantly influenced by a range of external and intrinsic factors. The interplay between the nutritional environment, physical growth conditions, and the genetic makeup of the fungal strain dictates the quantity and rate of this compound biosynthesis. Understanding these factors is crucial for optimizing its production in laboratory settings and for comprehending its ecological role.
Medium Composition and Cultivation Conditions
The nutritional profile of the growth medium and the physical cultivation parameters are primary determinants of secondary metabolite production in fungi, and this compound biosynthesis is no exception. Research has demonstrated that both the choice of substrate and specific environmental conditions can dramatically alter yields.
Detailed studies involving various Stemphylium species have revealed a strong correlation between the composition of the culture medium and the amount of this compound produced. A comparison between different growth media shows that nutrient-rich, complex organic substrates tend to yield significantly more this compound than defined synthetic media. For instance, Potato-Dextrose (PD) broth and solid rice substrate are far superior for this compound production compared to Czapek Dox (CD) liquid medium. nih.gov In one study, an isolate of Stemphylium majusculum yielded 535.3 mg/L of this compound in PD broth and 548 mg/kg on rice, whereas the same isolate produced only 22.8 mg/L in CD medium. nih.gov This suggests that the complex carbohydrates and other micronutrients present in potato extract and rice are more conducive to activating the biosynthetic pathway of this compound.
Beyond the nutritional makeup, physical parameters such as light, temperature, and pH also play a role. Exposure to near-ultraviolet (UV) light has been observed to slightly increase this compound production compared to cultivation in complete darkness. nih.govscite.ai While specific studies on the optimal temperature and pH for this compound biosynthesis are limited, research on the growth of the producing organism, Stemphylium botryosum, provides valuable insights. The optimal temperature for the mycelial growth of S. botryosum is approximately 25°C. scialert.net Similarly, the fungus exhibits the best radial growth in a pH range of 6.0 to 7.5. scialert.net It is inferred that conditions favorable for robust fungal growth are also likely to support efficient secondary metabolite production.
| Culture Medium | This compound Yield |
|---|---|
| Rice (Solid Substrate) | 548 mg/kg |
| Potato-Dextrose (PD) Broth | 535.3 mg/L |
| Czapek Dox (CD) Broth | 22.8 mg/L |
Fungal Strain and Chemotype Variation
Significant quantitative differences in this compound production are observed not only between different Stemphylium species but also among various isolates, or strains, of the same species. This variation highlights the concept of chemotypes—genetically distinct strains within a species that exhibit different profiles of secondary metabolite production.
Comparative studies have starkly illustrated this variability. For example, isolates of Stemphylium botryosum show considerable differences in their capacity to produce this compound. In a screening of eleven isolates of S. botryosum, only five were found to produce the compound. nih.gov Among these producing isolates, the yield on a standardized rice medium varied more than six-fold, ranging from 15.0 to 98.4 mg/kg. nih.gov This demonstrates strong intraspecific chemotypic variation.
The variation is even more pronounced when comparing different species. The aforementioned high-producing isolate of S. majusculum (548 mg/kg on rice) generates quantities of this compound that are orders of magnitude greater than most S. botryosum isolates. nih.gov This indicates that the genetic and regulatory machinery governing this compound biosynthesis is significantly different and more efficient in certain species and strains. The amount of this compound produced is, therefore, a distinct characteristic that can differ greatly depending on the specific fungal isolate being cultured. cdnsciencepub.com
| Isolate Status | Number of Isolates | This compound Yield Range (mg/kg) |
|---|---|---|
| Producers | 5 | 15.0 - 98.4 |
| Non-producers | 6 | Not Detected |
Chemical Synthesis and Structural Modification Studies
Total Synthesis Approaches to Stemphol
The total synthesis of natural products like this compound often employs powerful synthetic methodologies to construct complex molecular architectures. Strategies for synthesizing this compound and related compounds have involved key reactions such as the Alder–Rickert reaction.
Retrosynthetic Analysis and Key Reactions (e.g., Alder–Rickert reactions)
The Alder–Rickert reaction, a retro-Diels-Alder process, has been utilized as a strategy in the synthesis of natural products derived from polyketides, including compounds structurally related to this compound unifap.br. This reaction involves the thermal or photochemical cleavage of a cyclohexene (B86901) derivative to form a diene and a dienophile unlp.edu.arijpsat.org. In the context of synthesizing dialkylresorcinols like this compound, a retrosynthetic analysis employing the Alder–Rickert strategy would typically involve envisioning the resorcinol (B1680541) core and its alkyl chains as arising from a cyclohexadiene precursor that undergoes a retro-Diels-Alder fragmentation. The synthesis of such precursors can involve reactions like the Birch reduction of anisoles, which provides substituted cyclohexa-1,4- and 1,3-dienes useful in subsequent synthetic steps unifap.br.
Regioselectivity and Stereochemical Control Challenges in Synthesis
Challenges in the synthesis of this compound and its isomeric derivatives include achieving precise regioselectivity in the assembly of the alkyl chains onto the resorcinol core and controlling the stereochemical outcome where applicable researchgate.net. Regioselectivity refers to the preference for chemical bond formation or breakage at one specific site over others in a molecule, while stereochemistry concerns the spatial arrangement of atoms and the resulting stereoisomers nih.govreadthedocs.io. Tailored reaction conditions and strategies are required to navigate these challenges and obtain the desired structural isomers and stereochemical configurations researchgate.netnih.gov.
Synthetic Derivatization and Analog Generation
Beyond total synthesis, researchers have focused on synthesizing derivatives and analogs of this compound to explore how modifications to the basic structure influence its biological activities. This includes the creation of oxidized forms and glycosylated versions.
Synthesis of Stempholone A, Stempholone B, and Pleosporols
Stempholone A and Stempholone B are known hydroxylated structural analogues of this compound wikipedia.org. Stempholone A features a hydroxyl group at the C6 position, while Stempholone B is hydroxylated at C4' wikipedia.org. While the search results mention the isolation and characterization of Stempholone A and B nih.gov, detailed synthetic routes for these specific compounds were not provided. Similarly, pleosporols A-D are described as novel derivatives of this compound featuring α,β-unsaturated cyclohexanone (B45756) rings wikipedia.org. These derivatives exhibit enhanced activity against certain microorganisms wikipedia.org. Specific synthetic procedures for the pleosporols were not detailed in the available information.
Formation of Glycosylated Derivatives (e.g., this compound Galactoside)
Glycosylation, the attachment of a carbohydrate molecule, represents another avenue for derivatizing this compound. This compound 1-O-beta-D-galactopyranoside (this compound Galactoside) is a known this compound derivative that has been isolated from natural sources, such as the endophytic fungus Gaeumannomyces amomi youtube.comnih.gov. The structure of this compound Galactoside was established using spectroscopic methods youtube.com. While its isolation from a fungus is documented, detailed chemical synthesis methods for creating this compound Galactoside were not found in the provided search results.
Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and natural product research to understand how variations in chemical structure correlate with biological activity. SAR investigations of this compound and its derivatives have provided insights into the structural features crucial for their observed bioactivities.
SAR studies on this compound have focused on modifications such as changes in alkyl chain length and oxidation states wikipedia.org. The resorcinol core is considered essential for hydrogen bonding, which influences the antifungal and nematicidal activities of this compound wikipedia.org.
Comparative studies of this compound and its hydroxylated derivatives, Stempholone A and Stempholone B, have revealed differences in their bioactivity profiles. Stempholone A shows enhanced phytotoxicity compared to this compound, while Stempholone B exhibits improved antibacterial potency wikipedia.org. However, Stempholone A and Stempholone B were found to be less potent as antifungal agents against certain fungi compared to this compound wikipedia.org.
Novel derivatives, such as the pleosporols with their α,β-unsaturated cyclohexanone rings, have demonstrated enhanced activity against microorganisms like Staphylococcus epidermidis, suggesting that electron-deficient moieties can enhance membrane disruption wikipedia.org. These findings highlight the importance of specific functional groups and structural motifs for modulating the biological effects of this compound and its analogs.
Data on the comparative bioactivity of this compound, Stempholone A, and Stempholone B against certain fungal species are presented below:
| Compound | Activity Against Botrytis cinerea (EC₅₀) | Activity Against Fusarium solani (EC₅₀) | Activity Against Fusarium moniliforme (EC₅₀) |
| This compound | Not specified in source | Not specified in source | 0.02 mg/mL wikipedia.org |
| Stempholone A | 0.43 mg/mL wikipedia.org | Not specified in source | Less potent than this compound wikipedia.org |
| Stempholone B | Not specified in source | 0.21 mg/mL wikipedia.org | Less potent than this compound wikipedia.org |
Note: EC₅₀ values indicate the half maximal effective concentration.
Further SAR studies involving modifications to the alkyl chains and the oxidation state of the molecule continue to be explored to improve bioactivity against resistant pathogens and potentially reduce off-target effects like phytotoxicity wikipedia.org.
Impact of Hydroxylation and Sulfation on Bioactivity
Structural modifications of this compound, particularly hydroxylation and sulfation, significantly alter its biological activities. Research findings illustrate a clear impact of these chemical changes on the compound's potency and specificity.
Hydroxylation: Hydroxylated derivatives of this compound, such as Stempholone A and Stempholone B, exhibit modulated bioactivity profiles. Stempholone A, characterized by a hydroxyl group at the C6 position, demonstrates enhanced phytotoxicity compared to this compound itself nih.gov. Conversely, Stempholone B, with an additional hydroxylation at the C4' position, shows a lack of phytotoxic activity nih.gov. In terms of antifungal efficacy, both Stempholone A and Stempholone B generally display reduced potency compared to the parent compound. For instance, Stempholone A has an EC₅₀ of 0.43 mg/mL against Botrytis cinerea, and Stempholone B has an EC₅₀ of 0.21 mg/mL against Fusarium solani, while this compound exhibits a more potent EC₅₀ of 0.02 mg/mL against Fusarium moniliforme nih.gov.
Sulfation: Sulfated derivatives, specifically this compound A and this compound B, have shown improved antibacterial potency. This compound B, a sulfate (B86663) derivative, has been reported to outperform this compound in antibacterial activity. For example, this compound B demonstrated a minimum inhibitory concentration (MIC) of 0.6 μg/mL against Escherichia coli and Bacillus subtilis, in contrast to this compound's MIC of 8 μg/mL against Acinetobacter baumannii nih.gov. Both this compound A and this compound B exhibited potent antibacterial activities against a range of six terrestrial pathogenic bacteria, with MIC values spanning 0.6 to 10 μg/mL wikipedia.org. Notably, neither this compound A nor this compound B showed cytotoxicity against tested cancer cell lines (HL-60, MCF-7) at a concentration of 40 μM nih.gov.
The following table summarizes the comparative bioactivity data for this compound and its hydroxylated and sulfated derivatives:
| Compound | Structural Modification | Bioactivity Type | Target Pathogen/Cell Line | EC₅₀ / MIC (μg/mL or mg/mL) | Relative Potency (vs. This compound) |
| This compound | Parent Compound | Antifungal | Fusarium moniliforme | 0.02 mg/mL nih.gov | Baseline |
| Antibacterial | Acinetobacter baumannii | 8 μg/mL nih.gov | Baseline | ||
| Stempholone A | C6 Hydroxylation | Phytotoxicity | (Enhanced) nih.gov | Stronger nih.gov | Increased |
| Antifungal | Botrytis cinerea | 0.43 mg/mL nih.gov | Decreased | ||
| Stempholone B | C4' Hydroxylation | Phytotoxicity | (Lacks) nih.gov | None nih.gov | Eliminated |
| Antifungal | Fusarium solani | 0.21 mg/mL nih.gov | Decreased | ||
| This compound B | Sulfation | Antibacterial | E. coli, B. subtilis | 0.6 μg/mL nih.gov | Increased |
| This compound A/B | Sulfation | Antibacterial | Various bacteria | 0.6-10 μg/mL wikipedia.org | Varied |
Role of the Resorcinol Core in Molecular Interactions
The resorcinol core, a 1,3-benzenediol moiety, is a fundamental structural feature of this compound and plays a critical role in its molecular interactions and biological activities. This core is essential for the formation of hydrogen bonds, which are crucial for the compound's antifungal and nematicidal activities nih.gov.
The significance of the resorcinol core extends beyond this compound. Resorcinol itself (PubChem CID 5054) is a known scaffold in various bioactive molecules, including anticancer agents. In the context of anticancer research, the resorcinol structure is recognized for its ability to bind to and inhibit the N-terminal domain of heat shock protein 90 (Hsp90), a key drug target. This highlights the inherent capacity of the resorcinol moiety to engage in specific protein-ligand interactions.
Furthermore, in silico studies have explored the role of the resorcinol core in designing molecular analogues of this compound for specific receptor interactions. For example, modifications to the this compound molecule have been investigated for their potential to interact with the cannabinoid receptor 1 (CB1 receptor). The alkyl chains attached to the phenol (B47542) core of this compound bear structural similarities to natural and synthetic cannabinoids, influencing ligand-protein affinities through non-covalent intermolecular interactions such as hydrogen bonding and van der Waals forces. The ability to functionalize the hydroxyl groups of the resorcinol core is also exploited in chemical synthesis to improve properties like water solubility, which is vital for interactions with biological analytes. These studies collectively underscore the central and versatile role of the resorcinol core in mediating this compound's diverse molecular interactions and biological functions.
Molecular and Cellular Mechanisms of Biological Activity
Antimicrobial Action Mechanisms
Detailed research specifying the antimicrobial action mechanisms of Stemphol is not extensively available in the scientific literature. The following sections reflect the current state of knowledge based on accessible research.
Antibacterial Activity (e.g., against Gram-positive bacteria, MRSA, Staphylococcus epidermidis)
There is a notable lack of specific studies detailing the antibacterial activity of this compound against key Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. While numerous natural compounds are continuously screened for such properties, dedicated research focusing on this compound's efficacy and mechanisms against these specific bacterial pathogens has not been prominently published.
Interference with Bacterial DNA Biosynthesis
The specific molecular mechanism by which this compound may exert antibacterial effects, particularly through interference with bacterial DNA biosynthesis, remains unelucidated. Key antibacterial pathways, such as the inhibition of enzymes like DNA gyrase or topoisomerase IV, are well-established for other classes of compounds, but the interaction of this compound with these or other targets within the DNA synthesis pathway has not been documented in available scientific studies.
Antifungal Activity (e.g., against Fusarium moniliforme, Botrytis cinerea)
Comprehensive studies detailing the antifungal activity of this compound against significant plant pathogenic fungi like Fusarium moniliforme (now known as Fusarium verticillioides) and Botrytis cinerea are not widely reported. While this compound is produced by fungi, its specific role as an antifungal agent against other fungal species is not a current focus of published research.
Inhibition of Fungal Growth and Development
Given the absence of primary data on its antifungal activity, the mechanisms related to the inhibition of fungal growth and development by this compound are unknown. Potential mechanisms, such as cell wall disruption, membrane permeabilization, or interference with metabolic pathways, have not been investigated in the context of this compound's interaction with other fungi.
Phytotoxic Mechanisms
The most well-documented biological activity of this compound is its role as a phytotoxin. It is produced by plant-pathogenic fungi belonging to the Stemphylium genus and plays a direct role in the manifestation of plant diseases.
Role as a Phytotoxin in Plant-Pathogen Interactions
This compound is recognized as a phytotoxin produced by several species of the fungus Stemphylium, including Stemphylium botryosum and S. majusculum, which are pathogens of crops like oilseed rape. Research indicates that this compound produced by these fungi may facilitate host infection.
Studies have shown that various isolates of Stemphylium botryosum from oilseed rape can produce this compound. The production of this toxin has been observed in different culture media, including rice, with yields varying significantly among isolates. For instance, leaves of oilseed rape that were artificially infected with S. majusculum and showed lesions covering a large surface area were found to contain measurable quantities of this compound, confirming its production during the infection process. The toxicity of this compound has been quantified against isolated plant cells, demonstrating its potent phytotoxic nature at the cellular level.
The following table summarizes key findings on the phytotoxicity of this compound from a notable study.
| Parameter | Organism/Cell Type | Result |
| LD₅₀ Concentration | Oilseed Rape (isolated cells) | 8.4 µM |
| LD₅₀ Concentration | Chickpea (isolated cells) | 7.0 µM |
This table presents data on the lethal dose 50 (LD₅₀) of this compound against isolated plant cells, indicating the concentration required to cause death in 50% of the cell population.
Impact on Plant Cellular Processes (e.g., cell viability, growth modulation)
This compound, a phytotoxin produced by several species of the Stemphylium fungus, demonstrates notable cytotoxic effects on plant cells. Research has established its detrimental impact on the viability of isolated cells from agriculturally significant plants. Specifically, studies have determined the median lethal dose (LD50) required to kill 50% of a sample population of isolated plant cells. In addition to its direct cytotoxicity, this compound also exhibits growth modulation properties, particularly affecting monocotyledonous species. For instance, it has a moderate impact on the growth of Lolium perenne (perennial ryegrass). thieme-connect.com The phytotoxic nature of this compound is further highlighted by its detection in the leaf tissue of plants artificially infected with Stemphylium majusculum, where it was found in lesions covering the lamina. nih.gov
Table 1: Phytotoxicity of this compound against Plant Cells
| Plant Species | Cell Type | Effect | Measurement | Value | Source |
|---|---|---|---|---|---|
| Oilseed Rape (Brassica napus) | Isolated Cells | Cytotoxicity | LD50 | 8.4 µM | nih.gov |
| Chickpea (Cicer arietinum) | Isolated Cells | Cytotoxicity | LD50 | 7.0 µM | nih.gov |
| Perennial Ryegrass (Lolium perenne) | Whole Plant | Growth Modulation | Moderate negative effect on growth | thieme-connect.com |
Cellular Effects in Eukaryotic Models (Non-Clinical Focus)
Induction of Programmed Cell Death (Apoptosis/Necroptosis)
In eukaryotic cell models, this compound is recognized as a potent inducer of programmed cell death. It triggers a mixed-cell death response that encompasses both apoptosis and a non-apoptotic, necrotic-like pathway known as necroptosis. researchgate.net This activity is notably independent of caspases, which are proteases central to the classical apoptotic pathway. The induction of necroptosis, a form of regulated necrosis, represents a significant mechanism of this compound's cytotoxicity, particularly in cells that may be resistant to apoptosis. This dual-pathway induction highlights a complex interaction with cellular death machinery.
Dysregulation of Intracellular Calcium Homeostasis
A primary mechanism underpinning this compound's biological activity is its profound disruption of intracellular calcium (Ca²⁺) homeostasis. researchgate.net The compound leads to a significant increase in cytosolic Ca²⁺ levels. This effect is mechanistically similar to that of thapsigargin (B1683126), a well-known inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. Computational docking studies support this, suggesting that this compound binds within the thapsigargin binding pocket of the SERCA pump. researchgate.net By inhibiting SERCA, this compound prevents the reuptake of calcium into the endoplasmic reticulum (ER), a major intracellular storage site. This interference leads to a sustained elevation of cytosolic calcium, which in turn triggers significant ER stress and subsequent mitochondrial swelling, contributing to the induction of programmed cell death. researchgate.net
Modulation of Reactive Oxygen Species (ROS) Levels
The role of this compound in modulating levels of reactive oxygen species (ROS) appears to be complex and context-dependent. Some research indicates that the necroptosis induced by this compound is triggered by the dysregulation of ROS levels, linking its cytotoxic effects to the induction of oxidative stress. researchgate.net This phenomenon, where cell death is induced by a combination of calcium overload and oxidative stress, is sometimes referred to as 'calcicoptosis'. researchgate.net
Conversely, other experimental findings suggest an antioxidant capacity for this compound. In a cellular detection assay (DCFDA), this compound demonstrated an ability to inhibit the generation of intracellular ROS. uni-bonn.de Specifically, a concentration of 30 µM of this compound was shown to significantly reduce intracellular ROS levels by 50% after 30 minutes of exposure and by 60% after four hours. uni-bonn.de These seemingly contradictory findings suggest that this compound's effect on ROS may depend on the specific cellular model, concentration, and experimental conditions.
Other Biological Activities
Antifeedant Properties
Beyond its effects at the cellular level, this compound also exhibits biological activities that influence organismal interactions. Notably, it possesses antifeedant properties, acting as a deterrent to herbivorous insects. thieme-connect.com Studies have demonstrated its effectiveness against the aphid Myzus persicae. thieme-connect.com This activity suggests a role for this compound in the chemical defense mechanisms of its producing fungus, potentially protecting the host plant from herbivory.
Table 2: Summary of Other Biological Activities of this compound
| Activity | Target Organism | Observed Effect | Source |
|---|---|---|---|
| Antifeedant | Myzus persicae (Green peach aphid) | Deters feeding | thieme-connect.com |
Nematicidal Activity
The investigation into the nematicidal properties of this compound can be inferentially approached by studying the activity of other resorcinol (B1680541) derivatives and phenolic compounds. These related molecules have shown effects on nematode mortality, behavior, and physiological processes.
Insights from Structurally Related Resorcinols
Research on alkylene resorcinols isolated from Lithraea molleoides has revealed significant nematicidal effects. acs.org These compounds, which share the core resorcinol structure with this compound, have been tested against the free-living nematode Caenorhabditis elegans and the parasitic nematode Trichostrongylus colubriformis. The findings indicate that the structural characteristics of these resorcinols are crucial for their biological activity.
Interactive Data Table: Nematicidal Activity of Alkylene Resorcinols from Lithraea molleoides General Effects of Phenolic Compounds on Nematodes
Phenolic compounds, as a broad category that includes resorcinols, are known to interact with nematodes in various ways. Studies have shown that certain phenolics can induce stylet thrusting and the release of glandular secretions in plant-parasitic nematodes such as Meloidogyne incognita. apsnet.org This response is thought to be a defense mechanism or a result of cellular irritation, which can lead to energy depletion and physiological disruption in the nematode.
For instance, treatment of M. incognita with resorcinol has been observed to cause the swelling of the subventral esophageal glands and the exudation of material from the stylet. apsnet.org This suggests that this compound, as a resorcinol, could potentially interfere with the nematode's feeding structures and secretory systems, which are vital for successful parasitism.
Furthermore, the oxidation of some phenolic compounds can lead to the formation of quinones, which are often more toxic to nematodes. ird.fr The high nematicidal activity of hydroquinone (B1673460) and the oxidized forms of certain phenolic acids against M. incognita suggests that the transformation of these compounds in the environment could enhance their efficacy. ird.fr
Research Findings on Nematicidal Phenolic Compounds
A variety of phenolic compounds have been evaluated for their direct toxicity to nematodes. The table below summarizes the nematicidal activity of selected phenolic compounds against Meloidogyne incognita, highlighting the potential efficacy of this chemical class.
Interactive Data Table: Nematicidal Activity of Various Phenolic Compounds against Meloidogyne incognita
While these findings are not directly on this compound, they provide a strong indication that as a resorcinol, it may possess similar nematicidal properties that warrant further investigation. The precise molecular targets and cellular impact of this compound on nematodes remain to be elucidated through dedicated research.
Advanced Analytical and Spectroscopic Characterization for Research
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for determining the elemental composition of an unknown compound with high accuracy. For Stemphol (C₁₅H₂₄O₂), HR-MS provides a precise mass measurement of the molecular ion, which can be used to confirm its molecular formula.
In positive-ion mode using electrospray ionization (ESI), this compound would likely be detected as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. In negative-ion mode, it would be observed as a deprotonated molecule [M-H]⁻ due to the acidic nature of the phenolic hydroxyl groups. The high resolution and accuracy of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers allow for the differentiation between formulas with very similar nominal masses.
Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion generate characteristic fragmentation patterns that provide definitive structural information. The fragmentation of this compound is expected to involve cleavages within the butyl and pentyl side chains, particularly at the benzylic positions, which are chemically labile.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Predicted Exact Mass (m/z) | Description |
|---|---|---|
| [M]⁺ | 236.17763 | Molecular Ion |
| [M+H]⁺ | 237.18541 | Protonated Molecule |
| [M+Na]⁺ | 259.16735 | Sodium Adduct |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the this compound structure.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the aliphatic protons of the two alkyl chains, and the hydroxyl protons. The aromatic region would display two signals corresponding to the protons on the benzene (B151609) ring. The aliphatic region would show complex multiplets for the methylene (B1212753) groups and terminal methyl groups of the butyl and pentyl chains. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the hydroxyl-substituted aromatic carbons, the unsubstituted aromatic carbons, and the aliphatic carbons of the side chains.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, which are invaluable for tracing the connectivity within the butyl and pentyl chains by identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their corresponding proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the final structure by connecting the alkyl chains to the correct positions on the resorcinol (B1680541) ring. For instance, HMBC would show correlations from the benzylic protons of the butyl chain to the adjacent aromatic carbons.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H | ~6.2-6.4 | d | 1H |
| Ar-H | ~6.2-6.4 | d | 1H |
| Ar-OH | ~4.5-5.5 | s (broad) | 2H |
| Ar-CH₂ (Butyl) | ~2.7 | t | 2H |
| Ar-CH₂ (Pentyl) | ~2.5 | t | 2H |
| Alkyl CH₂'s | ~1.2-1.6 | m | 10H |
| CH₃ (Butyl) | ~0.9 | t | 3H |
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Position | Predicted δ (ppm) |
|---|---|
| Ar-C-OH | ~155 |
| Ar-C-Alkyl | ~140 |
| Ar-C-Alkyl | ~122 |
| Ar-CH | ~108 |
| Ar-CH | ~102 |
| Ar-C-Alkyl | ~120 |
X-Ray Crystallography for Absolute Configuration Determination
X-ray crystallography provides the most definitive structural evidence for a molecule by determining the precise spatial arrangement of its atoms in the solid state. nih.gov For this compound, single-crystal X-ray diffraction analysis has been performed, confirming its structure as 2-butyl-5-pentylbenzene-1,3-diol. nih.govresearchgate.net
The analysis reveals that in the crystal lattice, this compound molecules are organized into sheets through intermolecular O—H⋯O hydrogen bonds involving the two hydroxyl groups of the resorcinol ring. nih.gov The butyl and pentyl chains are directed away from these hydrogen-bonded planes. nih.gov
Crucially, the concept of "absolute configuration" applies only to chiral molecules—molecules that are non-superimposable on their mirror images. The structure of this compound is achiral; it possesses a plane of symmetry that bisects the resorcinol ring and therefore does not exist as enantiomers. As such, X-ray crystallography serves to confirm its molecular structure and packing, but not an absolute configuration, as there is none to determine.
Table 4: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₂₄O₂ |
| Formula weight | 236.34 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 4.654 (2) |
| b (Å) | 25.450 (5) |
| c (Å) | 12.790 (4) |
| β (°) | 108.12 (1) |
| Volume (ų) | 1439.8 (8) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E, 2009, 65, o1366. nih.gov
Chiroptical Spectroscopy (e.g., CD spectra) for Stereochemistry
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. researchgate.net These methods are exclusively used to study chiral molecules, as the phenomenon of differential absorption only occurs in an asymmetric chemical environment. CD spectroscopy is a powerful tool for determining the stereochemistry, including the absolute configuration, of chiral natural products. researchgate.net
However, as established by its chemical structure and confirmed by X-ray crystallography, this compound (2-butyl-5-pentylbenzene-1,3-diol) is an achiral molecule. It lacks stereocenters and possesses a plane of symmetry. Consequently, this compound does not rotate plane-polarized light and is optically inactive. Therefore, it will not produce a signal in a CD spectrum. The application of chiroptical spectroscopy is not relevant for the stereochemical analysis of this compound itself, but it remains a vital technique for analyzing other related, chiral fungal metabolites.
Quantitative Analysis in Complex Biological Matrices
For research into the biosynthesis or biological activity of this compound, a robust quantitative method for its detection in complex biological matrices, such as fungal culture broths or extracts, is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, selectivity, and wide dynamic range.
A typical quantitative LC-MS/MS method would involve:
Sample Preparation: Extraction of this compound from the biological matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like proteins, salts, and polar metabolites.
Chromatographic Separation: Separation of this compound from other matrix components using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).
Mass Spectrometric Detection: Detection using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (e.g., the deprotonated molecule [M-H]⁻ at m/z 235.2) and monitoring a specific, high-abundance product ion generated via collision-induced dissociation. This highly selective detection method minimizes interference from the complex matrix.
Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve generated from standards of known concentration, often with the use of a structurally similar internal standard to correct for variations in extraction efficiency and instrument response.
Broth Microdilution Assays (MIC/EC50)
The broth microdilution assay is a standard laboratory method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.
To evaluate the antifungal or antibacterial activity of this compound, this assay would be performed in 96-well microtiter plates. A serial dilution of this compound would be prepared in a suitable liquid growth medium, and each well would be inoculated with a standardized suspension of the test organism (e.g., a fungus or bacterium). After incubation, the plates are visually or spectrophotometrically assessed for microbial growth. The well with the lowest concentration of this compound showing no growth is determined to be the MIC.
From the same assay data, the half-maximal effective concentration (EC₅₀), the concentration that causes a 50% reduction in growth, can also be calculated by measuring the graded response of the organism to the compound. While related resorcinols are known to have antimicrobial activity, specific MIC or EC₅₀ values for this compound against common test organisms are not widely reported in the literature. researchgate.net
Colony-Counting and Zone-of-Inhibition Assays
Colony-Counting Assays: To further characterize the antimicrobial effect of a compound, colony-counting assays can be employed to determine the number of viable cells, reported as colony-forming units (CFUs), remaining after treatment. This method can distinguish between a microbistatic effect (inhibiting growth) and a microbicidal effect (killing cells). After exposing a microbial culture to this compound for a set period, aliquots are serially diluted, plated onto solid agar (B569324) medium, and incubated. The resulting colonies are then counted, allowing for the calculation of viable cell concentration. A significant reduction in CFUs compared to an untreated control would indicate a cidal activity.
Zone-of-Inhibition Assays: The zone-of-inhibition, or disk diffusion, assay is a common qualitative or semi-quantitative method to screen for antimicrobial activity. In this test, a sterile paper disk impregnated with a known amount of this compound is placed on the surface of an agar plate that has been uniformly inoculated with a test microorganism. The plate is then incubated. If this compound is active against the microorganism and can diffuse through the agar, it will inhibit microbial growth in a circular area around the disk. The diameter of this "zone of inhibition" can be measured, with a larger zone generally indicating greater antimicrobial potency. This method is useful for rapid screening of this compound against a panel of different microorganisms.
Ecological and Environmental Interactions of Stemphol
Role in Fungal Autoregulation (Self-Inhibition)
Fungi have developed sophisticated chemical communication systems to regulate their growth and development, a key aspect of which is self-inhibition. This process, often mediated by secondary metabolites, prevents spore germination or mycelial growth when the population density of the same species is high, thus avoiding excessive competition for resources.
Research has identified Stemphol as a self-inhibitor produced by Pleospora herbarum, the teleomorph (sexual reproductive stage) of Stemphylium herbarum. This finding suggests that this compound is released into the immediate environment of the fungus to control its own population density. By inhibiting the germination of its own spores, this compound ensures that growth only occurs under favorable conditions where resources are not limited, a crucial strategy for the survival and propagation of the fungal colony.
Fungal self-inhibition is a widespread phenomenon, with various compounds implicated in different species. For instance, in Fusarium solani, volatile organic compounds such as hexanal (B45976) and benzaldehyde (B42025) have been shown to inhibit colony growth. While the specific biochemical pathways through which this compound exerts its self-inhibitory effects are not fully elucidated, its role highlights the intricate chemical signaling networks that fungi employ for autoregulation.
Inter-Species Chemical Communication in Microbiomes
In the complex and competitive world of microbial ecosystems, chemical communication is paramount for survival. Secondary metabolites like this compound are key players in these interactions, often acting as allelochemicals that influence the growth and behavior of other microorganisms. This compound's documented antimicrobial properties suggest its significant role in structuring microbial communities.
This compound has demonstrated inhibitory activity against a range of other fungi, yeasts, and bacteria. This broad-spectrum antimicrobial action indicates that Stemphylium species can use this compound to outcompete other microbes for space and nutrients in their ecological niche. For example, in a soil environment, the production of this compound could create a zone of inhibition around the Stemphylium mycelium, preventing the encroachment of competing bacteria and fungi. This competitive interaction is a fundamental aspect of microbiome dynamics, influencing species composition and distribution.
The table below summarizes the known antimicrobial activities of this compound, underscoring its potential as a mediator of inter-species chemical communication.
| Microorganism Type | Activity of this compound | Ecological Implication |
| Bacteria | Inhibitory | Reduces bacterial competition for resources. |
| Yeasts | Inhibitory | Suppresses the growth of competing yeast species. |
| Fungi | Inhibitory | Prevents encroachment by other fungal species. |
While direct studies on the intricate role of this compound within a complex microbiome are limited, its established antimicrobial effects strongly support its function as a chemical messenger in inter-species competition.
Future Research Directions
Elucidation of Undiscovered Biosynthetic Pathways and Enzymes
The complete biosynthetic pathway for Stemphol remains largely uncharacterized. As an aromatic polyketide, its synthesis is presumed to originate from a core Polyketide Synthase (PKS) enzyme, followed by modifications from various tailoring enzymes. researchgate.net Future research should prioritize the identification and characterization of the this compound biosynthetic gene cluster (BGC) in producing organisms like Stemphylium botryosum.
A strategic approach would involve:
Genome Mining: Sequencing the genome of a high-yielding Stemphylium strain and using bioinformatics tools to identify putative PKS genes and other associated genes typical of fungal secondary metabolite BGCs, such as reductases, cyclases, and transferases.
Heterologous Expression: Expressing the entire candidate BGC in a well-characterized fungal host, such as Aspergillus nidulans, to confirm the production of this compound. rsc.org This technique serves as a definitive method to link a specific gene cluster to its metabolic product.
Targeted Gene Deletion: Systematically knocking out individual genes within the identified BGC in the native producer or the heterologous host. Analyzing the resulting metabolic profiles will clarify the specific function of each enzyme in the pathway, from the initial polyketide chain formation to the final tailoring steps that define the this compound structure.
These studies will not only provide fundamental insights into the biosynthesis of dialkyl resorcinols but also enable the future bio-engineering of novel compounds through combinatorial biosynthesis.
| Proposed Gene | Hypothesized Enzyme Class | Potential Role in this compound Biosynthesis |
| stmPKS1 | Type I Polyketide Synthase (PKS) | Assembles the core polyketide backbone from acetyl-CoA and malonyl-CoA precursors. |
| stmCyc1 | Cyclase / Aromatase | Catalyzes the cyclization and aromatization of the polyketide chain to form the resorcinol (B1680541) ring. |
| stmRed1 | Reductase | Reduces specific ketone groups on the polyketide intermediate during chain assembly. |
| stmOmt1 | O-Methyltransferase | Potentially involved in modifying hydroxyl groups, though this compound itself is not methylated. Could be involved in pathways for related metabolites. |
| stmTrn1 | Transporter | Exports the final this compound molecule out of the fungal cell. |
Rational Design and Synthesis of Novel this compound Analogs with Targeted Biological Activities
Naturally occurring this compound derivatives, such as this compound A, this compound B (sulfates), and Pleosporols A-D, have been isolated, demonstrating that the core structure is amenable to chemical modification. nih.govnih.gov This provides a strong foundation for the rational design and chemical synthesis of new analogs with tailored or enhanced biological activities. The process of rational design is a critical and challenging task in drug discovery that leverages computational methods and prior knowledge to generate novel molecules with specific pharmacological actions. nih.gov
Future efforts in this area should focus on:
Scaffold Modification: Systematically altering the alkyl side chains of the this compound scaffold, varying their length, branching, and saturation to probe structure-activity relationships (SAR).
Functional Group Interconversion: Introducing diverse functional groups onto the resorcinol ring, such as halogens, amines, or amides, to modify the compound's polarity, hydrogen bonding capacity, and potential interactions with biological targets.
Bioisosteric Replacement: Applying principles of bioisosterism, a strategy used in molecular modification, to develop new drug candidates. mdpi.com
Synthesis of Derivatives: Creating novel sulfate (B86663), glycoside, or other ester/ether derivatives inspired by natural analogs to improve properties like solubility or cell permeability.
The synthesized analogs would be screened against a panel of targets to identify compounds with improved phytotoxic, antibacterial, or anticancer activities, building on the known biological profile of the parent compound. nih.govnih.gov
| Analog Series | Design Rationale | Synthetic Strategy | Targeted Biological Activity |
| Alkyl Chain Variants | Modulate lipophilicity to enhance membrane interaction. | Grignard reaction or Wittig olefination on a resorcinol precursor. | Enhanced antifungal and phytotoxic activity. |
| Halogenated Analogs | Introduce electronic modifications and potential new binding interactions. | Electrophilic aromatic substitution (bromination, chlorination) on the this compound core. | Increased cytotoxicity against cancer cell lines. |
| Amino-Stemphol Derivatives | Add a basic center to alter solubility and create opportunities for salt formation. | Nitration of the aromatic ring followed by reduction. | Novel antibacterial agents. |
| Sulfated/Phosphorylated Analogs | Mimic natural derivatives nih.gov and improve aqueous solubility. | Sulfation or phosphorylation of the phenolic hydroxyl groups. | Prodrugs with potentially altered bioavailability. |
Advanced Mechanistic Studies at the Molecular and Sub-cellular Levels
Initial research has shown that this compound can induce apoptosis in human leukemia cells by disrupting calcium homeostasis, leading to an increase in cytosolic calcium levels. researchgate.netcdnsciencepub.com This finding provides a crucial starting point for more advanced mechanistic studies to precisely define its mode of action at the molecular and subcellular levels. The selective targeting of a drug to the relevant subcellular domain can sharpen its impact and increase effectiveness. nih.gov
Future investigations should aim to:
Identify Molecular Targets: Utilize techniques such as affinity chromatography with a this compound-based probe or cellular thermal shift assays (CETSA) to identify the specific proteins (e.g., ion channels, pumps, or enzymes) that directly bind to this compound and mediate the calcium influx.
Characterize Downstream Signaling: Once the initial event is confirmed, map the subsequent signaling cascades. This includes investigating the activation of calcium-dependent proteins like calmodulin and calpains, the induction of endoplasmic reticulum (ER) stress, and the specific pathways leading to apoptosis, such as the activation of caspase enzymes.
Subcellular Localization and Effects: Employ high-resolution confocal microscopy with fluorescent probes to track the subcellular localization of this compound or its analogs. Studies should focus on its effects on key organelles, particularly the mitochondria (to assess changes in membrane potential and cytochrome c release) and the ER (to assess calcium store depletion).
A detailed understanding of these mechanisms is essential for optimizing the design of analogs with higher potency and target selectivity.
Exploration of Ecological Roles in Diverse Ecosystems
This compound is known to be a phytotoxin produced by pathogenic Stemphylium species during plant infection. researchgate.net It has demonstrated toxicity against isolated plant cells, with LD50 concentrations of 8.4 µM and 7.0 µM for oilseed rape and chickpea cells, respectively. nih.gov Furthermore, it has been detected directly in the infected leaf tissue of oilseed rape, suggesting a direct role in pathogenesis. researchgate.netnih.gov However, its full ecological role is likely more complex.
Future research should expand beyond its phytotoxic role to explore:
Allelopathy: Investigating whether this compound has allelopathic effects, inhibiting the growth of competing fungi or bacteria in the phyllosphere, thereby securing a niche for the producing Stemphylium fungus.
Signaling: Determining if this compound acts as a signaling molecule at sub-lethal concentrations, either in fungus-plant communication or in intra-species fungal development and differentiation.
Environmental Fate and Impact: Studying the stability and degradation of this compound in plant debris and soil to understand its persistence and potential long-term effects on soil microbial communities and nutrient cycling.
Role in Symbiotic Interactions: While produced by pathogens, some Stemphylium species can be endophytic. nih.gov Research could probe whether this compound plays a role in establishing or maintaining these endophytic relationships, potentially by modulating the host plant's defense responses.
| Ecological Role | Evidence / Hypothesis | Future Research Approach |
| Phytotoxin | Confirmed role in pathogenesis; LD50 values established against plant cells. nih.gov | Quantify toxin levels during different stages of infection; identify host factors that confer resistance. |
| Allelopathy | Hypothetical; secondary metabolites often have antimicrobial roles. | Co-culture assays of Stemphylium with other phyllosphere microbes; test purified this compound for antimicrobial activity. |
| Signaling Molecule | Hypothetical; many toxins have signaling roles at low concentrations. | Transcriptomic analysis of host plant and competing microbes exposed to sub-lethal this compound concentrations. |
| Defense Compound | Hypothetical; could protect the fungus from predation by fungivores (e.g., insects, microarthropods). | Feeding preference assays using fungivorous invertebrates on this compound-producing vs. non-producing fungal strains. |
Development of Advanced Analytical Platforms for in situ Monitoring
Current analysis of this compound relies on conventional laboratory techniques like HPLC, mass spectrometry, and NMR spectroscopy for its isolation, quantification, and structural elucidation from cultures or tissue extracts. nih.govnih.govnih.gov A significant leap forward would be the development of advanced analytical platforms capable of in situ monitoring, which would allow for real-time detection and spatial mapping of the compound in its native environment.
Promising future directions include:
Mass Spectrometry Imaging (MSI): Applying techniques like DESI-MSI (Desorption Electrospray Ionization) or MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization) to infected plant tissues. This would enable visualization of the precise spatial distribution of this compound at the host-pathogen interface, revealing where it is produced and accumulates during the infection process.
Biosensor Development: Creating highly specific biosensors for this compound detection. This could involve using aptamers (short nucleic acid sequences) or antibodies that bind this compound with high affinity, integrated into an electrochemical or optical sensor platform for real-time quantification in liquid cultures or environmental samples.
Raman Spectroscopy: Exploring the use of Surface-Enhanced Raman Spectroscopy (SERS) for sensitive and specific detection of this compound on surfaces, such as a leaf, without the need for extensive sample preparation.
These advanced methods would provide unprecedented insight into the temporal and spatial dynamics of this compound production, offering a much deeper understanding of its biological and ecological functions.
Conclusion
Summary of Stemphol's Academic Research Landscape
The academic research landscape of this compound, a dialkyl resorcinol (B1680541) natural product, has primarily centered on its isolation from various fungal species, the characterization of its derivatives, and the exploration of its biological activities. First identified from Stemphylium majusculum, this compound has since been isolated from several other species of the Stemphylium genus, including S. botryosum, S. herbarum, and S. lycopersici, as well as from the marine fungus Pleospora sp. and the endophytic fungus Gaeumannomyces amomi. researchgate.net
The production of this compound has been shown to be influenced by culture conditions. For instance, isolates of Stemphylium botryosum from oilseed rape produced the toxin in varying amounts when cultured on rice, with yields ranging from 15.0 to 98.4 mg/kg. nih.gov The same isolates also produced this compound in Czapek Dox liquid medium and potato-dextrose broth, albeit at lower concentrations. nih.gov Notably, one isolate of S. majusculum demonstrated significantly higher production levels, reaching 548 mg/kg on rice. nih.gov
A significant facet of this compound research has been the discovery and characterization of its derivatives. These include pleosporols A–D, which are likely derived from the oxidation of this compound and possess an α, β-unsaturated cyclohexanone (B45756) ring. nih.govcdnsciencepub.com Additionally, two sulfated derivatives, this compound A and this compound B, have been isolated from the endophytic fungus Stemphylium sp. nih.gov These findings highlight the biosynthetic plasticity of the producing organisms and expand the chemical diversity of the this compound family.
The biological activity of this compound and its derivatives has been a major focus of investigation. The compound itself has demonstrated phytotoxicity, with LD50 concentrations of 8.4 µM and 7.0 µM against isolated cells of oilseed rape and chickpea, respectively. nih.gov Furthermore, this compound and its derivatives have exhibited notable antimicrobial and cytotoxic properties. For example, pleosporols A-D showed strong antimicrobial activity against Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values below 10 µg/mL. nih.govcdnsciencepub.com Similarly, this compound sulfates displayed potent antibacterial activities against six terrestrial pathogenic bacteria with MIC values ranging from 0.6 to 10 μg/ml, and also showed inhibitory activities against five cancer cell lines. nih.gov
Interactive Data Table: Biological Activities of this compound and its Derivatives
| Compound | Source Organism | Biological Activity | Target Organism/Cell Line | Potency (MIC/LD50) | Reference |
| This compound | Stemphylium botryosum | Phytotoxicity | Oilseed rape cells | LD50: 8.4 µM | nih.gov |
| This compound | Stemphylium botryosum | Phytotoxicity | Chickpea cells | LD50: 7.0 µM | nih.gov |
| Pleosporols A-D | Pleospora sp. | Antimicrobial | Staphylococcus epidermidis | MIC < 10 µg/mL | nih.govcdnsciencepub.com |
| This compound Sulfates | Stemphylium sp. | Antibacterial | 6 pathogenic bacteria | MIC: 0.6-10 μg/ml | nih.gov |
| This compound Sulfates | Stemphylium sp. | Cytotoxic | 5 cancer cell lines | - | nih.gov |
Prospective Significance for Fundamental Chemical Biology and Natural Product Discovery
The existing body of research on this compound positions it as a molecule of considerable prospective significance for both fundamental chemical biology and natural product discovery. Its varied biological activities, coupled with the existence of naturally occurring derivatives, suggest that the this compound scaffold is a "privileged structure," a concept central to natural product-based drug discovery. patsnap.com Such scaffolds have been evolutionarily selected for their ability to interact with biological macromolecules, making them excellent starting points for the development of new therapeutic agents. nih.gov
In the context of chemical biology, this compound and its derivatives can serve as valuable molecular probes to investigate biological pathways. The application of small molecules to perturb and understand cellular processes is a cornerstone of chemical biology. illinois.edu The demonstrated cytotoxic and antimicrobial activities of the this compound family of compounds could be leveraged to dissect the mechanisms of cell death and microbial pathogenesis. Further studies to identify the specific molecular targets of these compounds would provide deeper insights into these fundamental biological processes.
The discovery of various this compound derivatives from different fungal sources underscores the potential for natural product discovery. The structural modifications observed in nature, such as oxidation and sulfation, provide clues for synthetic and semi-synthetic derivatization strategies. nih.govcdnsciencepub.comnih.gov These modifications can be mimicked and expanded upon in the laboratory to create libraries of this compound analogs with potentially enhanced potency, selectivity, and improved pharmacokinetic properties. This approach aligns with the broader goal of natural product chemistry to utilize nature's chemical diversity as an inspiration for the development of new drugs and research tools. mdpi.comufl.edu
Moreover, the identification of this compound-producing fungi from diverse environments, including marine and endophytic sources, highlights the largely untapped potential of microbial biodiversity for the discovery of novel bioactive compounds. nih.govcdnsciencepub.comnih.gov Advances in genome mining and metabolic engineering could be applied to these organisms to further explore the biosynthetic potential of the this compound pathway and to potentially generate novel, "unnatural" derivatives with unique biological activities.
Q & A
Q. What are the primary natural sources of Stemphol, and how is it isolated?
this compound (2-butyl-5-pentylresorcinol) is a secondary metabolite predominantly isolated from fungal species within the genus Stemphylium, including S. majusculum and S. lycopersici, as well as mangrove endophytic fungi (Stemphylium sp. SCSIO 40436) . Marine-derived fungi, such as Pleosporasp., also yield this compound and its derivatives . Isolation typically involves solvent extraction (e.g., ethyl acetate), followed by chromatographic purification (silica gel, HPLC) and structural confirmation via NMR, X-ray crystallography, or mass spectrometry .
Q. What antimicrobial activities have been documented for this compound?
this compound exhibits activity against Gram-negative bacteria, notably Acinetobacter baumannii (MIC 8 µg/mL) and Staphylococcus epidermidis (MIC <10 µg/mL) . Its efficacy against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Schizosaccharomyces pombe) is also reported, though with variable potency . Researchers should employ standardized MIC assays (CLSI guidelines) and validate results with triplicate experiments and statistical analysis (e.g., SPSS for univariable correlations) .
Q. How can researchers confirm the structural identity of this compound?
Structural elucidation requires a combination of techniques:
- NMR : Assignments of ¹H and ¹³C signals to confirm alkyl chain positions (e.g., 2-butyl-5-pentyl substitution) .
- Mass spectrometry : Key fragments (e.g., m/z 193 via β-cleavage) distinguish this compound from resorcinol analogs .
- X-ray crystallography : Definitive confirmation of planar structure and stereochemistry . Cross-referencing with synthetic standards (via Alder–Rickert reaction) is recommended .
Advanced Research Questions
Q. What methodologies are used to investigate this compound's biosynthesis in fungal systems?
this compound biosynthesis involves a head-to-head condensation of β-ketocaprylic acid units, distinct from bacterial dialkylresorcinol pathways . Isotopic labeling (e.g., ¹³C-labeled precursors) and gene cluster analysis (PKS enzymes) are critical for tracing biosynthetic routes. Researchers should employ heterologous expression in model fungi (e.g., Aspergillus) to confirm enzyme roles .
Q. How can structural modifications of this compound enhance its bioactivity?
Derivatives like pleosporols A–D (oxidized this compound analogs) show improved antimicrobial potency (MIC <10 µg/mL against S. epidermidis) . Methods include:
- Chemical oxidation : Introducing α,β-unsaturated ketone moieties.
- Semi-synthesis : Coupling this compound with bioactive moieties (e.g., glycosides).
- SAR studies : Systematic variation of alkyl chain lengths to optimize membrane permeability .
Q. What contradictory findings exist regarding this compound's bioactivity, and how can they be resolved?
Discrepancies in reported MIC values (e.g., "moderate" vs. "good" activity against A. baumannii) may arise from strain variability or methodological differences (e.g., broth microdilution vs. agar diffusion) . To resolve contradictions:
Q. What role does this compound play in fungal pathogenesis and host interactions?
this compound acts as a phytotoxin in plant pathogens (e.g., S. lycopersici), inducing lesions resembling grey leaf spot in tomatoes . Paradoxically, it inhibits its own producer (S. majusculum) as an auto-inhibitor . Researchers can model host-pathogen interactions using transcriptomics (e.g., qPCR for defense genes) and histopathology to map lesion development .
Q. How can this compound's anti-inflammatory potential be explored in preclinical models?
this compound derivatives (e.g., this compound C and D) inhibit nitric oxide (NO) production in macrophages, suggesting anti-inflammatory properties . Methodological steps:
- In vitro assays : LPS-stimulated RAW 264.7 cells with Griess reagent for NO quantification.
- Cytokine profiling : ELISA for IL-1β and TNF-α suppression .
- In vivo models : Murine inflammation models (e.g., carrageenan-induced paw edema) with dose-response studies.
Methodological Guidance
Q. How to design a robust experimental framework for studying this compound's ecological roles?
- Field sampling : Collect fungal strains from diverse habitats (e.g., mangroves, infected crops) with GPS mapping .
- Metabolite profiling : LC-HRMS to compare this compound production across strains.
- Ecological correlation : Relate this compound levels to environmental factors (pH, salinity) using PCA analysis .
Q. What statistical approaches are optimal for analyzing contradictory bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
